3-(Pyrrolidin-1-yl)picolinic acid is a substituted picolinic acid derivative featuring a pyrrolidine ring at the 3-position. While specific information on its source and classification is limited in the provided literature, its derivatives have shown promise in various research areas. These areas include developing potent and selective inhibitors for therapeutic targets like CCR5 receptors for HIV treatment and FLT3 inhibitors for acute myeloid leukemia. [, ]
3-(Pyrrolidin-1-yl)picolinic acid is a heterocyclic compound with significant relevance in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring attached to a picolinic acid moiety, making it a derivative of picolinic acid, which is known for its various biological activities. The compound is classified as an amino acid derivative and can be categorized under the broader class of pyridinecarboxylic acids.
3-(Pyrrolidin-1-yl)picolinic acid can be synthesized from picolinic acid, which is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Picolinic acid itself has applications in the fields of medicine, agriculture, and food additives, serving as a precursor for other biologically active compounds. The classification of 3-(Pyrrolidin-1-yl)picolinic acid falls under the category of heterocyclic compounds due to its unique ring structure.
The synthesis of 3-(Pyrrolidin-1-yl)picolinic acid can be achieved through several methods, primarily involving the coupling of pyrrolidine with picolinic acid or its derivatives. One notable method involves the use of palladium-catalyzed C-H/N-H coupling reactions, where a picolinamide directing group facilitates the formation of the desired heterocyclic structure. The reaction typically occurs under controlled temperatures (80–120 °C) in the presence of suitable oxidants such as PhI(OAc)₂ in toluene solvent .
Another method reported includes oxidative decarboxylation techniques that utilize silver(I)/peroxydisulfate as reagents to achieve high yields of pyrrolidine derivatives from amino acids . Additionally, traditional methods such as direct amidation of carboxylic acids with amines have also been explored .
The molecular formula for 3-(Pyrrolidin-1-yl)picolinic acid is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 206.25 g/mol. The structure consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) linked to a picolinic acid framework (a pyridine ring with a carboxylic acid group). This unique arrangement contributes to its biological activity and potential therapeutic applications.
The compound exhibits specific stereochemistry due to the presence of the pyrrolidine moiety, which can influence its interaction with biological targets.
3-(Pyrrolidin-1-yl)picolinic acid participates in various chemical reactions typical for amine derivatives. These include:
The mechanism of action for 3-(Pyrrolidin-1-yl)picolinic acid involves its interaction with various biological targets, including receptors in the central nervous system. It is believed that this compound may act as a modulator or inhibitor at specific neurotransmitter receptors due to its structural similarity to other biologically active compounds.
3-(Pyrrolidin-1-yl)picolinic acid exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves under various conditions and how it interacts with biological systems.
3-(Pyrrolidin-1-yl)picolinic acid has potential applications in various scientific fields:
3-(Pyrrolidin-1-yl)picolinic acid exemplifies a strategic molecular hybrid integrating two nitrogen-containing heterocyclic systems: picolinic acid (a pyridine-2-carboxylic acid derivative) and pyrrolidine (a saturated five-membered ring). This combination confers distinct physicochemical and biological properties critical for drug design. The picolinic acid moiety provides a planar, electron-deficient aromatic system capable of participating in metal chelation and strong dipole-dipole interactions, while the pyrrolidine ring contributes significant three-dimensionality, sp³-hybridized character, and conformational flexibility due to pseudorotation—a phenomenon enabling non-planar ring puckering that enhances spatial coverage and binding complementarity with biological targets [1] [4].
The molecule’s acid group offers a site for salt formation or derivatization, improving solubility and pharmacokinetic properties. Incorporating the pyrrolidine nitrogen directly onto the pyridine ring at the 3-position creates a tertiary amine, enhancing basicity and potential for hydrogen bonding or protonation-dependent target engagement. This structural motif significantly influences key molecular descriptors:
Table 1: Key Physicochemical Properties Influenced by the Pyrrolidine-Picolinic Acid Hybrid
Structural Feature | Contribution to Properties | Impact on Drug Profile |
---|---|---|
Pyrrolidine Ring | • Lower LogP (∼0.46) [1] • Increased PSA (∼16.5 Ų) [1] • Conformational flexibility (Pseudorotation) | • Improved solubility • Enhanced 3D target complementarity • Reduced metabolic oxidation |
Picolinic Acid Group | • Strong H-bond acceptor/donor (COOH, pyridyl N) • Metal chelation potential • Moderate acidity (pKa ∼5) | • Target binding via H-bonding/ionic interactions • Pharmacophore anchoring point |
Tertiary Amine Linkage (N1) | • Basic center (pKa ∼8-9) [4] • Potential for salt formation | • Membrane permeability modulation • Enhanced crystallinity/solubility via salt forms |
Functionally, the carboxylic acid acts as a critical pharmacophore, enabling direct interaction with enzymatic targets. For instance, in cholesterol-lowering applications, this group facilitates binding to key residues within the PCSK9-LDLR (Proprotein Convertase Subtilisin/Kexin type 9 - Low-Density Lipoprotein Receptor) interaction interface, mimicking endogenous interactions and disrupting complex formation to upregulate LDL receptor expression [4]. The pyrrolidine nitrogen’s basicity allows for cellular penetration in its unprotonated form, while potential protonation within cellular compartments can enhance target binding affinity. This synergy makes 3-(pyrrolidin-1-yl)picolinic acid a versatile scaffold in medicinal chemistry, particularly for targeting intracellular protein-protein interactions and enzymes requiring both hydrophobic and polar contacts.
The development of 3-(pyrrolidin-1-yl)picolinic acid reflects broader trends in heterocyclic chemistry, specifically the strategic hybridization of privileged structures. Early research on picolinic acid derivatives focused on their metal-chelating properties and applications in agrochemicals or simple antimicrobials [5]. Concurrently, pyrrolidine gained prominence as a saturated heterocyclic scaffold due to its presence in natural products (e.g., nicotine, proline) and favorable pharmacokinetic properties [1] [6]. The intentional fusion of these systems, targeting the 3-position of picolinic acid, emerged more recently as rational drug design prioritized spatial complexity and optimized ADMET profiles.
A pivotal milestone was disclosed in the patent WO2020237374A1 (priority date 2019), where 3-(pyrrolidin-1-yl)picolinic acid derivatives were explicitly claimed as potent modulators of the PCSK9-LDLR interaction for treating hypercholesterolemia and atherosclerosis [4]. This patent demonstrated a deliberate shift from earlier picolinic acid derivatives lacking the saturated N-heterocyclic substituent. Key innovations included:
Prior to this focused therapeutic application, synthetic routes to similar 3-aminopicolinic acids were established. Methodologies involving nucleophilic aromatic substitution (SNAr) on 3-halopicolinic acids (e.g., 3-chloro or 3-fluoropicolinic acid) with pyrrolidine, often under mild heating (60-80°C) or microwave irradiation, proved efficient [5]. Alternative routes involved transition-metal-catalyzed amination or the use of enones and malononitrile derivatives in multi-component reactions yielding substituted pyridines, though these were less specific for the 3-(pyrrolidin-1-yl) motif [5].
Table 2: Key Milestones in the Development of 3-(Pyrrolidin-1-yl)picolinic Acid Derivatives
Timeframe | Development Milestone | Significance |
---|---|---|
Pre-2010s | • Synthesis of simple 3-aminopicolinates via SNAr or metal catalysis [5] • Recognition of pyrrolidine as a privileged scaffold [1] [6] | • Established synthetic accessibility of 3-amino picolinates • Validated pyrrolidine's favorable drug-like properties |
~2015-2019 | • Focus on heterocyclic hybrids for improved 3D complexity [1] • Exploration of picolinic acids in metabolic diseases [4] | • Rationale for combining pyrrolidine with picolinate • Identified picolinic acid as a viable core for cholesterol targets |
2019 (Patent Priority) | • WO2020237374A1: Specific disclosure of 3-(pyrrolidin-1-yl)picolinic acid derivatives as PCSK9-LDLR disruptors [4] • Detailed SAR and in vivo proof-of-concept | • Defined core scaffold for potent PCSK9 inhibition • Established therapeutic potential for hypercholesterolemia |
Post-2020 | • Emergence in research as a novel scaffold beyond cholesterol control (e.g., antibacterial hybrids) [2] [6] | • Expanding utility into new therapeutic areas leveraging core physicochemical advantages |
The scaffold’s journey exemplifies the evolution from simple heterocyclic building blocks to rationally designed, functionally complex hybrids. Its recent prominence stems from addressing limitations of earlier drug classes—leveraging pyrrolidine’s 3D character to target challenging interfaces like PCSK9-LDLR, where traditional flat molecules struggled. Current research extends its application beyond lipid regulation, exploring its utility in antibacterial agents (leveraging the metal-binding picolinate) [2] [6], anti-inflammatory compounds, and kinase inhibitors, cementing its status as a versatile and synthetically tractable scaffold in modern medicinal chemistry.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2